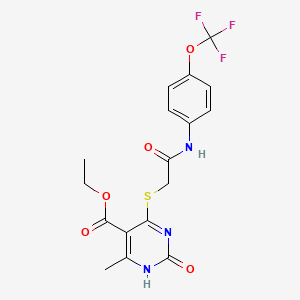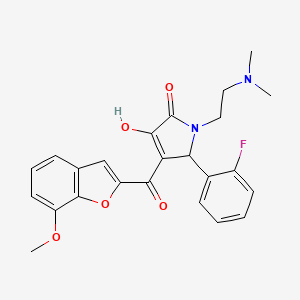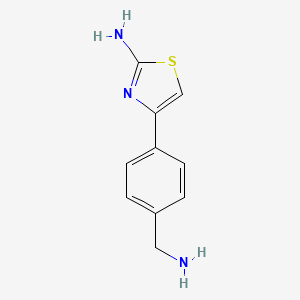![molecular formula C16H23NO4 B2864480 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid CAS No. 208397-32-4](/img/structure/B2864480.png)
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid” is a compound with the CAS Number: 208397-32-4 . It has a molecular weight of 293.36 . The compound is typically stored at room temperature and appears as a powder . The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-3-phenylpropanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(16(4,5)13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a melting point of 144-146 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds are prepared via electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, highlighting its role in producing amino acid derivatives with potential pharmaceutical applications (Arvanitis et al., 1998).
Anticancer Research
A series of functionalized amino acid derivatives, including the tert-butoxycarbonyl-protected variants, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxicity, underscoring the potential of these derivatives in designing new anticancer agents (Kumar et al., 2009).
Chiral Auxiliary Applications
The compound has been used as a chiral auxiliary and building block in peptide synthesis, showcasing its versatility in stereochemical control during chemical synthesis (Studer et al., 1995).
Structural Studies
Studies on related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, provide insights into peptide conformation and stability, offering a basis for understanding the structural behavior of peptides containing tert-butoxycarbonyl protected amino acids (Gebreslasie et al., 2011).
Synthesis Methodologies
Research has also focused on developing facile synthesis methods for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, highlighting the importance of tert-butyl esters in the preparation of N-protected amino acids. Such methodologies enable the production of amino acid derivatives under mild conditions, which is crucial for preserving stereochemical integrity and reducing racemization (Chevallet et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of this compound is the formation of dipeptides .
Mode of Action
The compound interacts with its targets through a process known as amide formation . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, enhances this process in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis . Specifically, it is involved in the formation of dipeptides, which are small proteins composed of two amino acids . The downstream effects of this pathway include the production of proteins, which are essential for many biological functions.
Pharmacokinetics
It’s known that the compound is used in the synthesis of dipeptides , suggesting that it may be metabolized into these smaller components. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary molecular effect of the compound’s action is the formation of dipeptides . These dipeptides can then participate in various cellular processes, including protein synthesis. The cellular effects of the compound’s action would therefore depend on the specific roles of these dipeptides.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties could affect the compound’s solubility, stability, and efficacy.
Análisis Bioquímico
Biochemical Properties
It is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo changes in gene expression or enzyme activity upon exposure to certain conditions.
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(16(4,5)13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUDBEPXPWGRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)


![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)


![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)


![7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2864419.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)
